N'-cyclohexyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-28-16-8-10-17(11-9-16)30(26,27)23-12-5-13-29-18(23)14-21-19(24)20(25)22-15-6-3-2-4-7-15/h8-11,15,18H,2-7,12-14H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQUDYAUWHOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Oxazinan Ring: This step involves the reaction of an appropriate amine with an aldehyde or ketone to form the oxazinan ring.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the oxazinan ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclohexyl Group: This step involves the reaction of the intermediate compound with cyclohexylamine to introduce the cyclohexyl group.
Final Coupling: The final step involves coupling the intermediate with ethanediamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N’-cyclohexyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which N’-cyclohexyl-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-({3-[(4-Fluoro-2-Methylphenyl)Sulfonyl]-1,3-Oxazinan-2-yl}Methyl)-N′-(2-Methoxybenzyl)Ethanediamide
- Key Differences :
- Sulfonyl Group : Replaces 4-methoxybenzenesulfonyl with 4-fluoro-2-methylphenylsulfonyl.
- Amide Substituent : Substitutes cyclohexyl with 2-methoxybenzyl.
- The methyl group increases lipophilicity (higher LogP), possibly improving membrane permeability. 2-Methoxybenzyl may reduce steric hindrance compared to cyclohexyl, favoring target engagement.
N'-[(3-Methoxyphenyl)Methyl]-N-{[3-(4-Methylbenzenesulfonyl)-1,3-Oxazinan-2-yl]Methyl}Ethanediamide
- Key Differences :
- Sulfonyl Group : Substitutes 4-methoxybenzenesulfonyl with 4-methylbenzenesulfonyl.
- Amide Substituent : Replaces cyclohexyl with 3-methoxyphenylmethyl.
- Hypothesized Effects :
- Methyl groups (vs. methoxy) reduce polarity, decreasing aqueous solubility but increasing LogP.
- 3-Methoxybenzyl may introduce meta-substitution effects, altering binding orientation in biological targets.
N-(1-Cyclohexyl-1H-Pyrazol-3-yl)-N'-(1,3-Diphenylpropyl)Ethanediamide
- Key Differences :
- Core Structure : Replaces 1,3-oxazinan with a pyrazole ring.
- Amide Substituents : Retains cyclohexyl but adds a diphenylpropyl group.
- Hypothesized Effects: Pyrazole’s aromaticity may enhance π-π stacking interactions.
Trifluoromethyl-Oxazolidine Derivatives (Patent Example)
- Key Differences: Core Structure: Uses oxazolidine instead of 1,3-oxazinan. Substituents: Incorporates trifluoromethyl and dichlorophenoxy groups.
- Hypothesized Effects :
- Trifluoromethyl groups enhance metabolic stability and lipophilicity.
- Oxazolidine’s rigid core may restrict conformational flexibility compared to 1,3-oxazinan.
Comparative Data Table
Research Implications and Limitations
While structural comparisons highlight substituent effects, empirical data on solubility, LogP, and bioactivity are absent in the provided evidence. Further studies using computational modeling (e.g., molecular docking) and experimental assays are critical to validate these hypotheses. Synthetic routes for such compounds may leverage sulfonylation and amidation protocols, as suggested in sulfonamide-focused research .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
- Chromatographic Monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | 4-Methoxybenzenesulfonyl chloride, DCM, 0°C | 75 | 95% | |
| Cyclohexyl Coupling | Cyclohexylamine, DIPEA, DMF, 50°C | 68 | 90% | |
| Amidation | Oxalyl chloride, THF, rt | 82 | 98% |
(Basic) What advanced spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign protons and carbons to confirm substitution patterns (e.g., sulfonyl, oxazinan, cyclohexyl groups). Anomalies in splitting patterns may indicate stereochemical impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .
- Mass Spectrometry (MS) :
- HRMS (High-Resolution MS) : Confirm molecular formula (e.g., C₂₃H₃₂N₄O₆S) with <2 ppm error .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities using C18 columns and gradient elution .
(Advanced) How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
Functional Group Modifications :
- Replace the 4-methoxybenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to study electronic effects on target binding .
- Vary the cyclohexyl group with bulkier (e.g., adamantyl) or flexible (e.g., n-hexyl) substituents to probe steric effects .
Biological Assays :
- Enzyme Inhibition : Test against serine hydrolases or proteases using fluorogenic substrates. Measure IC₅₀ values .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to assess permeability .
Biophysical Studies :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, kₑ) to target proteins .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .
Q. Table 2: Example SAR Modifications and Outcomes
| Modification | Biological Activity (IC₅₀) | Key Finding | Reference |
|---|---|---|---|
| 4-Nitrobenzenesulfonyl | 12 nM (Protease X) | Enhanced binding via electron withdrawal | |
| Adamantyl substituent | 45 nM (Enzyme Y) | Steric hindrance reduces efficacy |
(Advanced) What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
Pharmacokinetic Profiling :
- Metabolic Stability : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .
- Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding may reduce in vivo availability .
Dosage Optimization :
- Adjust dosing regimens (e.g., QD vs. BID) in murine models to match in vitro EC₅₀ values .
Formulation Adjustments :
- Use nanoemulsions or liposomes to improve bioavailability if solubility is limiting .
Target Engagement Studies :
- PET Imaging : Radiolabel the compound (e.g., ¹¹C) to confirm target binding in vivo .
(Advanced) What computational approaches are suitable for predicting the binding interactions of this compound with target enzymes or receptors?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model poses in active sites. Prioritize poses with hydrogen bonds to catalytic residues (e.g., Ser195 in proteases) .
Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of binding modes .
Free Energy Calculations :
- MM/PBSA or MM/GBSA : Estimate binding free energy (ΔG) and compare with experimental data .
QSAR Modeling :
- Build regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity across analogs .
Q. Computational Workflow Example :
Dock compound into protease X (PDB: 1XYZ).
Identify key interactions (e.g., sulfonyl oxygen with Arg45).
Validate via MD; discard unstable poses.
Synthesize top analogs and test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
